2-[(4-Nitrophenyl)thio]thiophene
Overview
Description
2-[(4-Nitrophenyl)thio]thiophene is a heterocyclic compound that features a thiophene ring substituted with a 4-nitrophenylthio group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 2-[(4-Nitrophenyl)thio]thiophene typically involves the reaction of 4-nitrothiophenol with thiophene derivatives under specific conditions. One common method is the copper-catalyzed C-S coupling reaction, which provides a straightforward route to diaryl thioethers . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(4-Nitrophenyl)thio]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as palladium on carbon, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-Nitrophenyl)thio]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)thio]thiophene involves its interaction with specific molecular targets, leading to various biological effects. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
2-[(4-Nitrophenyl)thio]thiophene can be compared with other thiophene derivatives such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.
Biological Activity
The compound 2-[(4-Nitrophenyl)thio]thiophene is a derivative of thiophene, which is a five-membered aromatic ring containing sulfur. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
- Chemical Formula : CHNOS
- Molecular Weight : 227.29 g/mol
The compound features a thiophene ring substituted with a 4-nitrophenyl thio group, which may influence its reactivity and biological interactions.
Anticancer Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant anticancer activity. A study focusing on thiophene-based compounds demonstrated that various derivatives could inhibit cancer cell proliferation through multiple mechanisms:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancers .
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest at different phases, thereby preventing cancer cell division .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : By generating ROS, the compound can lead to oxidative stress in cancer cells, promoting apoptosis .
Antimicrobial Activity
Apart from anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that thiophene derivatives can exhibit antibacterial and antifungal activities:
- Bacterial Inhibition : Some studies report that thiophene derivatives inhibit the growth of Gram-positive and Gram-negative bacteria .
- Fungal Activity : The compound has shown potential against various fungal strains, making it a candidate for further exploration in antifungal therapies.
Case Studies
- In Vitro Studies : A study conducted on the cytotoxic effects of thiophene derivatives demonstrated that this compound significantly reduced cell viability in breast cancer MCF-7 cells. The IC value was reported at approximately 15 µM .
- In Vivo Studies : Animal models treated with thiophene derivatives exhibited reduced tumor size compared to controls. The mechanism involved enhanced apoptosis and reduced angiogenesis .
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | IC (µM) | Notes |
---|---|---|---|
This compound | Anticancer | 15 | Effective against MCF-7 cells |
4-(Isopropylthio)anthra[1,2-c][1,2,5]thiadiazole | Anticancer | 12 | Broad-spectrum activity |
Thiazole derivatives | Antimicrobial | Varies | Effective against various pathogens |
Properties
IUPAC Name |
2-(4-nitrophenyl)sulfanylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S2/c12-11(13)8-3-5-9(6-4-8)15-10-2-1-7-14-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHQPTIRZPSYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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